氨基甲酸,乙基甲基-,乙酯

描述

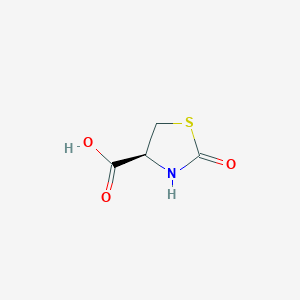

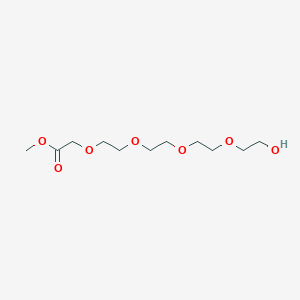

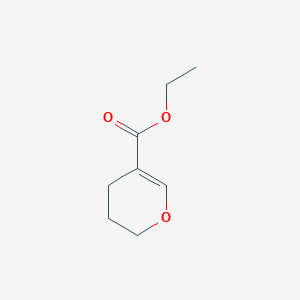

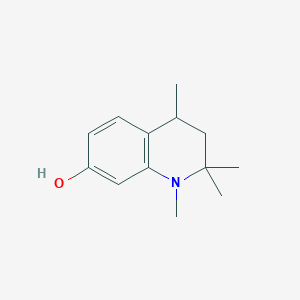

Carbamic acid, ethylmethyl-, ethyl ester, also known as Ethyl methylcarbamate, Ethyl N-methylcarbamate, Methylurethane, N-Methylurethan, N-Methylurethane, Methylcarbamic acid, ethyl ester, is an organic compound . It is an ester of carbamic acid and is a white solid . Its molecular formula is C4H9NO2 and it has a molecular weight of 103.1198 .

Synthesis Analysis

Carbamic acid, which might also be called aminoformic acid or aminocarboxylic acid, is the chemical compound with the formula H2NCOOH. It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]− .Molecular Structure Analysis

The molecular structure of Carbamic acid, ethylmethyl-, ethyl ester is available as a 2d Mol file or as a computed 3d SD file . The IUPAC Standard InChI is InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3, (H,5,6) .Chemical Reactions Analysis

Esters, such as Carbamic acid, ethylmethyl-, ethyl ester, undergo hydrolysis which is a most important reaction. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol. Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用

在食品和饮料中的存在

氨基甲酸,乙基甲基-,乙酯,也称为氨基甲酸乙酯或氨基甲酸酯,在各种发酵食品和饮料中含量较低。它已被确定在几个物种中具有遗传毒性和致癌性,并被国际癌症研究机构归类为“对人类可能致癌”。氨基甲酸乙酯是通过多种化学机制产生的,包括尿素的乙醇分解和氰离子光化学氧化。它在食品和饮料中使用气相色谱和高效液相色谱等技术检测 (Weber 和 Sharypov,2009)。

在烈酒中的分析检测

一项涉及气相色谱-质谱 (GC-MS) 的研究分析了来自巴西米纳斯吉拉斯的甘蔗酒中氨基甲酸乙酯的存在。样品中氨基甲酸乙酯的浓度差异很大,有些超出了法定限量。这项研究强调了监测和监管酒精饮料中氨基甲酸乙酯水平以确保消费者安全的重要性 (Masson 等人,2014)。

在化学合成中的作用

氨基甲酸 2-三甲基甲硅烷基乙酯已被用作钯催化的芳基卤化物胺化的氨当量。这种化学合成过程对于制备具有敏感官能团的苯胺非常重要,证明了氨基甲酸酯在有机化学中的效用 (Mullick 等人,2010)。

治疗研究

氨基甲酸乙酯因其在治疗慢性白血病和其他恶性肿瘤疾病方面的潜力而受到研究。20 世纪早期的早期研究探索了它的药理特性,有助于了解它的治疗潜力和局限性 (Hirschboeck 和 Lindert,1948)。

作用机制

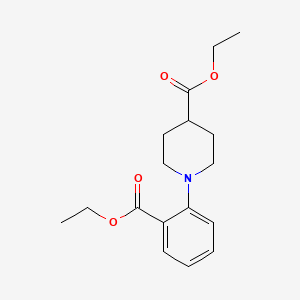

Ethyl N-Ethyl-N-Methylcarbamate, also known as Carbamic acid, ethylmethyl-, ethyl ester, is a compound with the molecular formula C4H9NO2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It has been suggested that it may interact with the shiga-like toxin 1 subunit b in bacteriophage h30 .

Mode of Action

It is known that carbamate esters, to which this compound belongs, are often involved in reactions with water, forming a tetrahedral intermediate

Biochemical Pathways

It has been suggested that the formation of ethyl carbamate (ec) involves two phases, with the metabolic pathway partly shared with that of putrescine biosynthesis .

Pharmacokinetics

It is known that the compound is a small molecule , which may influence its bioavailability.

Result of Action

It is known that Ethyl Carbamate, a related compound, can cause DNA to be oxidized and depurinated by producing nitric oxide and oxygen

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl N-Ethyl-N-Methylcarbamate. For instance, it has been found in fermented foods and alcoholic beverages . The formation of Ethyl Carbamate, a related compound, can be influenced by factors such as the fermentation process and storage conditions .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

Ethyl carbamate, the ethyl ester of carbamic acid, has been identified in fermented foods and alcoholic beverages. Since ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food .

属性

IUPAC Name |

ethyl N-ethyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7(3)6(8)9-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPFLCTZNRMTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878847 | |

| Record name | Carbamic acid, ethylmethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77333-18-7 | |

| Record name | Carbamic acid, ethylmethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)